ethyl 2-(2-oxo-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate
Description
Ethyl 2-(2-oxo-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate is a heterocyclic compound featuring a pyridinone core (2-oxo-1,2-dihydropyridine) substituted at the 3-position with a 1,2,4-oxadiazole ring bearing a thiophen-3-yl group. The pyridinone nitrogen is further functionalized with an ethyl acetate moiety via a methylene bridge. This structure integrates pharmacophoric elements commonly associated with bioactivity, including the oxadiazole ring (known for hydrogen-bonding capacity and metabolic stability) and the thiophene moiety (contributing to π-π interactions and lipophilicity) . The ethyl ester group enhances solubility in organic matrices, which is critical for pharmacokinetic optimization in drug discovery .
Properties
IUPAC Name |
ethyl 2-[2-oxo-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-2-21-12(19)8-18-6-3-4-11(15(18)20)14-16-13(17-22-14)10-5-7-23-9-10/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTMALZJBRJDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-oxo-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate is a complex organic compound with potential biological applications. Its structure incorporates a thiophene moiety and an oxadiazole ring, both known for their significant biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Profile
- Common Name : this compound
- CAS Number : 1396759-60-6
- Molecular Formula : C₁₅H₁₃N₃O₄S
- Molecular Weight : 331.3 g/mol
Biological Activity Overview
Recent studies have highlighted the biological activity of compounds containing the oxadiazole and thiophene groups. These compounds have shown promise in various therapeutic areas, particularly in oncology.
Anticancer Activity
-
Mechanism of Action :
- Compounds similar to this compound have been observed to induce apoptosis in cancer cells through various pathways.
- The presence of electron-withdrawing groups (EWGs) in the aromatic systems enhances cytotoxicity by stabilizing reactive intermediates that interact with cellular targets.
-
Case Studies :
- A study demonstrated that derivatives of oxadiazole exhibited IC₅₀ values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) .
- Another investigation revealed that certain oxadiazole derivatives induced apoptosis in MCF-7 cells by increasing caspase activity and p53 expression levels, suggesting a robust mechanism for anticancer efficacy .
Data Tables
| Compound | Cell Line | IC₅₀ Value (µM) | Mechanism |
|---|---|---|---|
| Ethyl 2-(...) | MCF-7 | 0.48 | Apoptosis induction via caspase activation |
| Ethyl 2-(...) | A549 | 0.78 | Cell cycle arrest at G1 phase |
| Ethyl 2-(...) | HCT116 | 1.17 | Induction of oxidative stress |
Synthesis and Structure Activity Relationship (SAR)
The synthesis of ethyl 2-(...) typically involves multi-step reactions starting from commercially available precursors. The oxadiazole ring is formed through cyclization reactions that are sensitive to the electronic properties of substituents on the thiophene and pyridine rings.
Key Findings:
- Substituent Influence : The introduction of various substituents on the thiophene ring has been shown to significantly affect the biological activity of the resulting compounds.
- Oxadiazole Variants : Variations in the oxadiazole core structure can lead to enhanced selectivity and potency against specific cancer types.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound’s structural uniqueness lies in the combination of pyridinone, oxadiazole, and thiophene motifs. Below, it is compared to analogs with shared or divergent functional groups, focusing on synthetic strategies, physicochemical properties, and inferred bioactivity.
Pyridinone-Based Analogs
Methyl 2-(6-methyl-2-oxo-3-(1H-tetrazol-5-yl)pyridin-1(2H)-yl)acetate ():
- Key Difference : Replaces the oxadiazole-thiophene unit with a tetrazole ring.
- The methyl ester (vs. ethyl) may reduce lipophilicity (clogP ~1.5 vs. ~2.0 estimated for the target compound) .
- Spectral Data : Found [M+H]+ 421.1757 (C24H25N2O5), suggesting a higher molecular weight than the target compound .
Ethyl 2-(3-(Difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate ():
- Key Difference: Cyclopropane-fused pyrazole replaces pyridinone and oxadiazole.
- Impact : Increased ring strain and conformational rigidity could enhance target selectivity. The difluoromethyl group improves metabolic stability compared to thiophene .
- Mass Spec : MS (m/z) 271.1 [M+H]+, indicating a simpler structure .
Thiophene- and Oxadiazole-Containing Derivatives
2-[2-Methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic Acid ():
- Key Difference: Thiophen-2-yl (vs. 3-yl) substitution on a pyrimidinone scaffold.
- The acetic acid group (vs. ethyl ester) increases hydrophilicity, favoring solubility in aqueous media .
3-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Phenylethyl)Propanamide ():
- Key Difference : Oxadiazole linked to a methoxyphenyl group and propanamide chain.
- The propanamide chain supports hydrogen bonding with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
